molecular formula C11H15F3N4O2 B2521461 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1421484-67-4

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2521461
CAS No.: 1421484-67-4
M. Wt: 292.262
InChI Key: BDIGFSWTIXCWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes multiple functional groups, including a triazole ring, a trifluoromethyl group, and a cyclobutane ring. Its synthesis and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : Starting from basic organic compounds, a series of reactions are conducted to form the triazole ring. This might involve cyclization reactions under specific conditions (temperature, solvent).

  • Incorporation of the Trifluoromethyl Group: : Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide under controlled conditions.

  • Linking to Cyclobutanecarboxamide: : The triazole intermediate is then reacted with cyclobutanecarboxamide using coupling agents and conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide undergoes various reactions:

  • Oxidation: : This compound can be oxidized under specific conditions, leading to the formation of oxidation products.

  • Reduction: : Reduction reactions can occur, often facilitated by reducing agents like hydrogen gas or metal hydrides.

  • Substitution: : The presence of the trifluoromethyl and triazole groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reducing Agents: : Metal hydrides (e.g., lithium aluminum hydride), hydrogen gas with a catalyst.

  • Nucleophiles: : Strong bases or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, oxidation might lead to the formation of more highly oxidized derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications across various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules. Its functional groups allow for versatility in further chemical modifications.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, particularly in modulating enzyme activity.

  • Industry: : Utilized in the development of new materials with specific properties, such as coatings or polymers.

Mechanism of Action

The mechanism by which N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects is complex:

  • Molecular Targets: : It may interact with enzymes, inhibiting or activating their functions through binding to active sites or allosteric sites.

  • Pathways Involved: : The compound could influence cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparing N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclobutanecarboxamide with similar compounds highlights its unique features:

  • Similar Compounds: : Other triazole-containing compounds, those with trifluoromethyl groups, and cyclobutanecarboxamide derivatives.

This compound stands out for its multifaceted utility in scientific research, from chemistry to biology to industrial applications.

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-17-9(11(12,13)14)16-18(10(17)20)6-5-15-8(19)7-3-2-4-7/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIGFSWTIXCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2CCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.